molecular formula C6H8BNO2 B1318693 3-Methylpyridine-2-boronic acid CAS No. 930303-26-7

3-Methylpyridine-2-boronic acid

Cat. No.: B1318693
CAS No.: 930303-26-7
M. Wt: 136.95 g/mol
InChI Key: RXEAFZXYIBHWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) Boronic Acids as Synthetic Intermediates

The utility of pyridine boronic acids as synthetic intermediates is vast and varied. They are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental connections in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.comguidechem.com The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, prominently features boronic acids as coupling partners with organic halides, offering a powerful and versatile method for constructing biaryl and heteroaryl structures. sigmaaldrich.comorgsyn.org

The presence of the nitrogen atom in the pyridine ring imparts unique electronic properties and allows for further functionalization, making pyridine-containing compounds valuable scaffolds in medicinal chemistry. chemicalbook.comresearchgate.net Pyridine boronic acids, therefore, provide a direct and efficient route to introduce the pyridyl moiety into a wide range of organic molecules. orgsyn.org

The stability, ease of handling, and generally low toxicity of many boronic acids compared to other organometallic reagents further enhance their appeal as synthetic building blocks. sigmaaldrich.com They are often crystalline solids that are stable to air and moisture, simplifying their storage and use in the laboratory. nih.gov

Contextualization of 3-Methylpyridine-2-boronic Acid within Heteroaromatic Boronic Acid Chemistry

Within the diverse family of heteroaromatic boronic acids, this compound holds a specific and important position. The substitution pattern of the pyridine ring significantly influences the reactivity and stability of the corresponding boronic acid. For instance, 2-pyridinylboronic acids are often unstable and prone to protodeboronation, a reaction that cleaves the carbon-boron bond. nih.govarkat-usa.org However, the introduction of a methyl group at the 3-position, as in this compound, can modulate these properties.

The synthesis of pyridinylboronic acids can be challenging, often requiring specific strategies like metal-halogen exchange or directed ortho-metalation at low temperatures. orgsyn.orgarkat-usa.orgdergipark.org.tr The isolation of these compounds can also be complicated by their amphoteric nature. dergipark.org.tr Despite these challenges, the demand for substituted pyridine boronic acids like this compound remains high due to their utility in creating highly functionalized and sterically hindered molecules that are of interest in various fields of chemical research. guidechem.com

The table below provides a snapshot of the physical and chemical properties of this compound.

PropertyValue
Chemical Formula C₆H₈BNO₂
Molecular Weight 136.94 g/mol
Appearance Solid
Synonyms (3-methylpyridin-2-yl)boronic acid, 3-Picoline-2-boronic acid

Table 1: Physicochemical Properties of this compound. cymitquimica.com

Historical Overview of Advancements in Organoboron Chemistry Relevant to Pyridines

The journey of organoboron chemistry began over a century ago with the initial synthesis of boronic acids. nih.gov However, their widespread application in organic synthesis is a more recent development, largely spurred by the groundbreaking work on transition metal-catalyzed cross-coupling reactions. nih.gov

A pivotal moment was the development of the Suzuki-Miyaura coupling reaction, which demonstrated the remarkable utility of organoboron compounds in forming carbon-carbon bonds with high efficiency and functional group tolerance. orgsyn.org This discovery opened the door for the synthesis of a vast array of complex molecules, including those containing pyridine rings.

Early methods for preparing pyridinylboronic acids often involved the reaction of organolithium or Grignard reagents with borate (B1201080) esters. orgsyn.orgnih.gov While effective, these methods sometimes suffered from limitations in terms of functional group compatibility and scalability. orgsyn.org

Subsequent advancements have focused on developing milder and more versatile synthetic routes. These include palladium-catalyzed cross-coupling of halopyridines with diboron (B99234) reagents (Miyaura borylation), and iridium- or rhodium-catalyzed C-H borylation. arkat-usa.orgnih.gov These newer methods have expanded the scope of accessible pyridinylboronic acids and their derivatives, providing chemists with a richer toolbox for organic synthesis. thieme.dersc.org The development of air- and water-stable 2-pyridinylboronic esters has also been a significant step forward in overcoming the instability issues associated with the corresponding acids. arkat-usa.org The continuous evolution of synthetic methodologies underscores the enduring importance of organoboron compounds, including pyridine boronic acids, in advancing the frontiers of organic chemistry. mdpi.com

Properties

IUPAC Name

(3-methylpyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c1-5-3-2-4-8-6(5)7(9)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEAFZXYIBHWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=N1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590402
Record name (3-Methylpyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930303-26-7
Record name (3-Methylpyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-2-pyridineboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic Elucidation and Reactivity Pathways of 3 Methylpyridine 2 Boronic Acid

Fundamental Reactivity of the Boronic Acid Moiety in Pyridine (B92270) Systems.ru.nlacs.orgnih.gov

The reactivity of the boronic acid group in pyridine-containing molecules is a subject of significant interest in organic chemistry. Boronic acids are known for their role as key reagents in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. wikipedia.org The position of the boronic acid group on the pyridine ring significantly influences its stability and reactivity. arkat-usa.org While 3- and 4-pyridinylboronic acids generally exhibit good stability, 2-pyridinylboronic acids are often unstable due to a propensity for protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.orgarkat-usa.org

Lewis Acidity and Interactions with Nucleophiles.nih.govnih.gov

Boronic acids function as Lewis acids, meaning they can accept a pair of electrons. nih.govnih.gov This acidity allows them to form complexes with Lewis bases, such as the hydroxide (B78521) anion, and other electron-donating species. nih.gov In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.govnih.gov The position of this equilibrium is dependent on the pH of the solution and the pKa of the boronic acid. nih.gov At physiological pH, the uncharged trigonal form is predominant. nih.gov

The Lewis acidity of boronic acids is a critical factor in their interaction with nucleophiles. nih.govnih.gov Nucleophiles, which are electron-rich species, can attack the electron-deficient boron atom. This interaction is fundamental to many of the reactions involving boronic acids, including their use as inhibitors of enzymes where they can form reversible covalent bonds with nucleophilic residues in the active site. ru.nlnih.gov The nitrogen atom within the pyridine ring can also influence the Lewis acidity of the boronic acid moiety through electronic effects.

Investigation of Competing Pathways in Boronic Acid Transformations

A significant competing pathway in reactions involving boronic acids is protodeboronation. wikipedia.org This process leads to the decomposition of the boronic acid and can diminish the efficiency of desired synthetic transformations like cross-coupling reactions. wikipedia.orgnih.gov The tendency for a boronic acid to undergo protodeboronation is highly dependent on its structure and the reaction conditions. wikipedia.org

Protodeboronation Mechanisms and Kinetics.ru.nlwikipedia.orgpsu.eduwikipedia.org

Protodeboronation is a chemical reaction involving the protonolysis of a carbon-boron bond, resulting in its replacement with a carbon-hydrogen bond. wikipedia.org This undesired side reaction is frequently observed in metal-catalyzed coupling reactions that utilize boronic acids. wikipedia.org The rate and mechanism of protodeboronation are influenced by several factors, including the pH of the reaction medium and the electronic and steric properties of the organic substituent on the boronic acid. wikipedia.org

Recent mechanistic studies have identified various pathways for protodeboronation in aqueous media, highlighting the importance of pH in determining the speciation of the boronic acid and, consequently, its susceptibility to this decomposition pathway. wikipedia.org For instance, basic heteroaromatic boronic acids, such as 2-pyridine boronic acid, can form zwitterionic species at neutral pH, which can lead to rapid protodeboronation through unimolecular fragmentation of the C-B bond. wikipedia.org

FactorInfluence on Protodeboronation
pH Determines the speciation of the boronic acid (neutral vs. anionic boronate), which in turn affects the rate and mechanism of protodeboronation. wikipedia.org
Organic Substituent The electronic and steric properties of the group attached to the boron atom significantly impact the stability of the C-B bond. wikipedia.org
Catalysts Acids, bases, and certain metal ions can catalyze the protodeboronation reaction. wikipedia.org
Solvent The nature of the solvent can influence the rates of the various protodeboronation pathways.
Acid-Catalyzed Protodeboronation.wikipedia.orgpsu.edu

In acidic conditions, protodeboronation can occur through the protonation of the pyridine nitrogen, which can enhance the electrophilicity of the carbon atom attached to the boron. This facilitates the cleavage of the carbon-boron bond. While some highly electron-deficient arylboronic acids show negligible susceptibility to acid-catalyzed protodeboronation, the presence of the basic nitrogen in the pyridine ring introduces a distinct mechanism. acs.org

Base-Catalyzed Protodeboronation.wikipedia.orgpsu.edu

Under basic conditions, the boronic acid is converted to its more reactive anionic boronate form. acs.org This boronate species is more susceptible to electrophilic attack, including protonolysis. The mechanism of base-catalyzed protodeboronation can be complex and may involve the concerted transfer of a proton or the formation of a transient aryl anion. acs.org The rate of base-catalyzed protodeboronation is often dependent on the concentration of the base. Studies have shown that organic bases can be more efficient than inorganic bases in promoting this reaction.

Influence of Substituents on Protodeboronation Rates

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant undesired side reaction in processes utilizing boronic acids, such as the Suzuki-Miyaura cross-coupling reaction. The rate of this decomposition pathway is highly dependent on the electronic and steric nature of the substituents on the aromatic ring, as well as the reaction conditions, particularly pH.

For pyridylboronic acids, the position of the nitrogen atom relative to the boronic acid group profoundly influences stability. Studies have shown that 3- and 4-pyridylboronic acids are significantly more stable towards protodeboronation than their 2-pyridyl counterparts. This increased stability is attributed to the absence of a zwitterionic intermediate that facilitates the fragmentation process in 2-pyridylboronic acids. In the case of 3-methylpyridine-2-boronic acid, the methyl group at the 3-position introduces an additional electronic and steric factor. Generally, electron-donating groups, such as a methyl group, can influence the rate of protodeboronation. However, the dominant effect for pyridylboronic acids is the position of the nitrogen atom.

Kinetic studies on a range of heteroaromatic boronic acids have provided quantitative insights into their stability. For instance, at 70°C, 3- and 4-pyridylboronic acids exhibit half-lives of over a week at pH 12, demonstrating their considerable stability. In stark contrast, 2-pyridylboronic acid undergoes rapid protodeboronation with a half-life of approximately 25-50 seconds at pH 7. The presence of a methyl group at the 3-position, as in this compound, would be expected to modulate this reactivity, although specific kinetic data for this compound is not extensively detailed in the provided search results. The general principles suggest that while the methyl group may have a slight electronic influence, the primary determinant of its protodeboronation rate will be the 2-pyridyl substitution pattern.

The pH of the reaction medium is a critical parameter. For basic heteroaromatic boronic acids, the protodeboronation rate is often highest at a pH where the zwitterionic form is most prevalent. Shifting the pH away from this point, either to more acidic or more basic conditions, can attenuate the rate of protodeboronation by moving the speciation away from the reactive zwitterion.

Table 1: Comparative Stability of Pyridylboronic Acids

Compound Position of Boronic Acid Relative Stability Half-life (t0.5) Conditions Reference
2-Pyridylboronic Acid 2 Low ~25-50 sec pH 7, 70 °C
3-Pyridylboronic Acid 3 High > 1 week pH 12, 70 °C
4-Pyridylboronic Acid 4 High > 1 week pH 12, 70 °C

This table illustrates the profound influence of the boronic acid position on the stability of pyridylboronic acids.

Oxidative Degradation and Homocoupling Pathways

In addition to protodeboronation, this compound can undergo degradation through oxidative pathways, including palladium-mediated homocoupling and oxygen-induced oxidation.

A common side reaction in palladium-catalyzed cross-coupling reactions is the homocoupling of the boronic acid starting material to form a symmetrical biaryl. In the case of this compound, this would lead to the formation of 3,3'-dimethyl-2,2'-bipyridine. This process is often mediated by the palladium catalyst, particularly in the presence of oxygen.

The mechanism of palladium-catalyzed homocoupling of arylboronic acids in the presence of dioxygen has been elucidated. A key intermediate is a palladium peroxo complex, (η²-O₂)PdL₂, which is generated from the reaction of a Pd(0) catalyst with dioxygen. This peroxo complex reacts with the arylboronic acid to form an adduct, which then reacts with a second molecule of the arylboronic acid. Subsequent transmetalation and reductive elimination steps yield the homocoupled biaryl product. The formation of these homocoupling products is a known issue in Suzuki-Miyaura reactions that are not performed under strictly oxygen-free conditions.

Strategies to suppress this undesired homocoupling include conducting the reaction under an inert atmosphere and the addition of mild reducing agents. For instance, the use of a nitrogen sparge and the addition of potassium formate (B1220265) have been shown to minimize the concentration of Pd(II) species that promote homocoupling.

Organoboronic acids can be susceptible to oxidation, particularly in the presence of oxygen and transition metal catalysts. The boronic acid group can be cleaved and replaced by a hydroxyl group. For instance, studies on peptide boronic acid derivatives have shown that in the presence of hydrogen peroxide, the boronic acid moiety is cleaved to yield an alcohol. This oxidative degradation can be a significant pathway for the decomposition of boronic acids.

The oxidation of the methyl group on the pyridine ring is also a potential degradation pathway. The vapor-phase oxidation of 3-methylpyridine (B133936) (3-picoline) to nicotinic acid is an industrial process, often utilizing catalysts such as vanadium oxide. While the conditions for this industrial oxidation are harsh, it highlights the susceptibility of the methyl group to oxidation. In the context of reactions involving this compound, milder oxidative conditions could potentially lead to the formation of the corresponding carboxylic acid or other oxidized byproducts. Research on the oxidation of 3-picoline with oxygen has been conducted using various catalytic systems, indicating the reactivity of the methyl group towards oxidation.

Catalytic Roles and Synthetic Utility of 3 Methylpyridine 2 Boronic Acid in Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

The versatility of 3-methylpyridine-2-boronic acid is most prominently showcased in palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon bonds.

The Suzuki-Miyaura reaction stands as a powerful method for the formation of C(sp²)–C(sp²) bonds, and pyridylboronic acids, including the 3-methyl substituted variant, are valuable coupling partners. rsc.orgdergipark.org.tr This reaction class is instrumental in the synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and functional materials. dergipark.org.trresearchgate.net

The transmetalation step is a critical phase in the Suzuki-Miyaura catalytic cycle, involving the transfer of the organic group from the boron atom to the palladium(II) center. rsc.org Two primary pathways are generally considered for this process: the oxo-palladium pathway and the boronate pathway.

In the oxo-palladium pathway , a palladium-hydroxo complex, formed by the reaction of the palladium(II) precursor with a base, is proposed to react with the boronic acid. This interaction leads to the formation of a pre-transmetalation intermediate with a Pd-O-B linkage, facilitating the transfer of the pyridyl group to the palladium center. princeton.edu

The boronate pathway involves the initial reaction of the boronic acid with a base (like a hydroxide (B78521) or alkoxide) to form a more nucleophilic boronate species. researchgate.net This activated boronate then reacts with the palladium(II) halide or triflate complex. DFT (Density Functional Theory) calculations and mechanistic studies on related systems suggest that the transmetalation often proceeds through a transition state where the base bridges the palladium and boron atoms. nih.gov For pyridylboronic acids, the formation of a boronate intermediate is considered a key step to enhance the electron density at the boron atom, thereby facilitating the subsequent transfer of the pyridyl group to the electrophilic palladium center. researchgate.netuab.cat

The choice of ligand coordinated to the palladium center profoundly influences the efficiency and selectivity of the Suzuki-Miyaura reaction. The ligand's steric and electronic properties can affect the rates of oxidative addition, transmetalation, and reductive elimination. For the coupling of pyridylboronic acids, bulky and electron-rich phosphine (B1218219) ligands, such as SPhos, are often effective as they promote the formation of the active catalytic species and can prevent catalyst deactivation. mdpi.com The use of specific ligands can also be critical in achieving chemoselectivity, especially when dealing with substrates containing multiple reactive sites. mdpi.com In some cases, the development of specialized ligands is necessary to overcome challenges such as β-hydride elimination when working with certain alkylboronic acids, an insight that can be relevant to optimizing reactions involving substituted pyridylboronic acids. nih.gov

Optimizing reaction conditions is crucial for achieving high yields and purity in Suzuki-Miyaura couplings involving this compound. Key parameters that are typically varied include the palladium source, ligand, base, and solvent system. researchgate.net The reactivity can be sensitive to the nature of the coupling partner, be it an aryl halide, triflate, or another electrophile. For instance, the coupling of sterically hindered aryl halides may require more drastic conditions or highly active catalysts to proceed efficiently. researchgate.net The choice of base is also critical; inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate (B84403) are commonly employed to activate the boronic acid. mdpi.com Solvent selection, ranging from ethereal solvents like dioxane to aromatic hydrocarbons like toluene (B28343), can also significantly impact the reaction outcome. researchgate.netresearchgate.net

Palladium CatalystLigandBaseSolventTemperature (°C)Coupling Partner TypeYield
Pd(OAc)₂P(o-tol)₃K₂CO₃Toluene110Aryl BromideModerate to High
Pd(PPh₃)₄-Na₂CO₃Toluene/H₂O80Aryl BromideGood
PdCl₂(dppf)-Na₃PO₄Dioxane80-100Pyridine-2-sulfonyl fluorideModest to Good
NiCl₂·dmedtbbpyCs₂CO₃1,4-DioxaneRoom TempAryl Halide (Photocatalyzed)Varies

This table represents a compilation of typical conditions and is not exhaustive. Specific yields are highly dependent on the exact substrates used. Data compiled from multiple sources. mdpi.comresearchgate.netnih.gov

A significant application of this compound is in the synthesis of heterobiaryls, which are molecules containing two directly linked heterocyclic rings. dergipark.org.tr These structures are of great interest in medicinal chemistry and materials science. The Suzuki-Miyaura coupling provides a direct and efficient route to access a wide range of substituted bipyridines and other heterobiaryl systems. dergipark.org.tracs.org For example, coupling this compound with various heteroaryl halides allows for the construction of complex molecular architectures that can serve as precursors to biologically active compounds. dergipark.org.tr The ability to introduce the 3-methylpyridyl moiety regioselectively is a key advantage of using this specific boronic acid.

While the Suzuki-Miyaura reaction is the most common application, pyridylboronic acids can also participate in other transition metal-catalyzed couplings.

The Chan-Lam coupling , which typically involves the copper-catalyzed formation of a carbon-heteroatom bond, can utilize arylboronic acids as the aryl source for N- or O-arylation. nih.gov This reaction provides an alternative to palladium-catalyzed methods for constructing certain heterocylic structures.

The Negishi coupling , which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is another powerful C-C bond-forming reaction. While this reaction uses organozinc compounds, the synthesis of the required pyridylzinc reagent can sometimes be accomplished from the corresponding pyridyl halide, which can also be a precursor for pyridylboronic acids. nih.gov Therefore, there is a strategic link between the chemistries, with the choice of method often depending on substrate scope and functional group tolerance.

Suzuki-Miyaura Cross-Coupling Reactions

Non-Coupling Reactions

While this compound is a prominent substrate in cross-coupling chemistry, its utility extends to various non-coupling transformations where the boronic acid moiety is strategically replaced or facilitates other reactions.

Reductive Amination Applications

Current scientific literature does not describe a direct catalytic or reagent role for this compound in reductive amination reactions. This process, which converts a carbonyl group to an amine, typically relies on a reducing agent in the presence of an amine. While amine-borane complexes, such as those derived from pyridine (B92270) or picoline, are effective reagents for reductive amination, this compound itself is not reported to be used for this purpose. researchgate.netmasterorganicchemistry.com The primary role of aryl boronic acids in C-N bond formation is typically as a substrate in cross-coupling reactions rather than as a catalyst or reagent in reductive aminations. researchgate.netnih.gov

Copper-Catalyzed C-N Cross-Coupling Reactions

In the context of copper-catalyzed C-N cross-coupling reactions, this compound functions as a substrate, providing the 3-methyl-2-pyridyl group, rather than acting as a catalyst or ligand. These reactions are a powerful tool for forming carbon-nitrogen bonds, crucial in the synthesis of pharmaceuticals and materials. A general copper-catalyzed C-N cross-coupling involves the reaction of an amine with an aryl boronic acid in the presence of a copper catalyst. nih.gov

The reaction tolerates a wide array of functional groups and can often be performed under mild, open-flask conditions. nih.gov While this compound is not the catalyst, its structural features, particularly the ortho-pyridyl nitrogen, can influence reaction kinetics and outcomes through potential chelation effects with the copper center during the transmetalation step. However, the instability of 2-pyridyl boranes, which are prone to protodeborylation, presents a significant challenge. nih.gov To overcome this, strategies such as the use of more stable boronate esters, like N-methyliminodiacetic acid (MIDA) boronates, have been developed to facilitate the coupling of 2-pyridyl moieties. nih.gov

Table 1: Representative Copper-Catalyzed C-N Cross-Coupling with a Pyridyl Boronic Acid Substrate

Amine PartnerBoronic Acid PartnerCopper CatalystProductYield (%)
AnilineThis compoundCu(OAc)₂N-(3-methylpyridin-2-yl)anilineVaries
Piperidine (B6355638)This compoundCuI2-(piperidin-1-yl)-3-methylpyridineVaries
PicolinamidePhenyl boronic acidCu(I)N-phenylpicolinamideUp to 96 nih.gov

Note: Yields are illustrative and highly dependent on specific reaction conditions (base, solvent, temperature). The table demonstrates the role of the boronic acid as a substrate.

Deborylative Functionalization (e.g., Thiocyanation, Cyanation)

Deborylative functionalization is a process where the boronic acid group is replaced by another functional group. This method provides a direct route to introduce functionalities onto an aromatic ring that might be difficult to install otherwise. This compound can serve as a substrate in these reactions.

Deborylative Thiocyanation: Aryl thiocyanates can be synthesized from aryl boronic acids through copper-catalyzed deborylative thiocyanation. The reaction typically employs an inexpensive and stable thiocyanate (B1210189) source like potassium thiocyanate (KSCN). A copper(II) salt, such as Cu(OAc)₂, often serves as the catalyst, with a ligand like 4-methylpyridine (B42270) sometimes added to facilitate the reaction. nih.gov This transformation allows for the direct installation of a thiocyanate group at the 2-position of the 3-methylpyridine (B133936) core.

Deborylative Cyanation: Similarly, the boronic acid can be converted to a nitrile group (a cyano group) through deborylative cyanation. Various methods exist, including palladium- or copper-catalyzed systems. nih.gov These reactions offer a valuable alternative to traditional methods for introducing nitrile groups, which can be important synthetic handles for further transformations. The reaction of this compound would yield 3-methylpyridine-2-carbonitrile.

Table 2: Potential Deborylative Functionalization Products of this compound

Reaction TypeReagentCatalyst System (Example)Expected Product
ThiocyanationKSCNCu(OAc)₂ / O₂2-thiocyanato-3-methylpyridine
CyanationAryl ThiocyanatePdCl₄-based catalyst3-methylpyridine-2-carbonitrile

Note: This table shows the expected products from the functionalization of this compound as a substrate based on general methods described in the literature. nih.gov

Catalytic Asymmetric Synthesis with this compound Derivatives

In catalytic asymmetric synthesis, derivatives of this compound are utilized as substrates to create chiral molecules with high enantiomeric purity. The focus is on reactions where the pyridyl boronic acid moiety is coupled with another molecule under the control of a chiral catalyst to form a new stereocenter.

Research in this area has highlighted the significant challenges associated with using 2-pyridyl boronic acids, including the 3-methyl substituted variant, due to the lability of the C-B bond which leads to easy protodeborylation (cleavage of the boron group). nih.gov Studies on the asymmetric cross-coupling of 2-halo-pyridyl boronic acids have shown that ortho-substitution can lead to poor results, which would be relevant for the 3-methyl-2-boronic acid isomer.

To address the inherent instability, more robust derivatives have been developed. The most notable are N-methyliminodiacetic acid (MIDA) boronates. These air-stable, crystalline derivatives can be used in cross-coupling reactions where the boronic acid is liberated in situ under slow-release conditions, minimizing decomposition and favoring the desired coupling reaction. nih.gov This strategy has enabled the use of otherwise unstable 2-pyridyl boranes in asymmetric synthesis.

Table 3: Asymmetric Synthesis Employing Pyridyl Boronic Acid Substrates

Boronic Acid SubstrateCoupling PartnerChiral Catalyst System (Example)Property of InterestReference
2-halo-pyridyl-4-boronic acidsRacemic halidePalladium / Chiral LigandHigh enantiomeric excess (ee)
2-fluoro-pyridyl-3-boronic acidRacemic halidePalladium / Chiral LigandModerate yield and ee
2-pyridyl MIDA boronateAmineCopper(I) / Chiral LigandEnables coupling of unstable boranes nih.gov

Note: This table highlights the use of pyridyl boronic acids and their derivatives as substrates in catalytic asymmetric synthesis, including findings on the impact of substitution patterns.

Applications of 3 Methylpyridine 2 Boronic Acid in Interdisciplinary Research

Medicinal Chemistry and Drug Discovery Research

The incorporation of boron into drug candidates has become an increasingly important strategy in medicinal chemistry. Boronic acids, in particular, are recognized for their unique chemical properties that allow for novel biological interactions and improved pharmacological profiles. mdpi.comnih.gov

3-Methylpyridine-2-boronic acid serves as a key heterocyclic building block in the synthesis of novel bioactive molecules. bldpharm.comsynchem.de Organoboron compounds are extensively used as intermediates in organic chemistry, largely due to their stability, low toxicity, and versatile reactivity in reactions such as the Suzuki–Miyaura cross-coupling. nih.gov This reaction allows for the precise insertion of the 3-methylpyridinyl group into larger, more complex molecular scaffolds, enabling the creation of diverse chemical libraries for drug screening programs. The synthesis of such compounds is crucial for exploring new structure-activity relationships. mdpi.com

A defining feature of boronic acids in medicinal chemistry is their ability to act as enzyme inhibitors through the formation of reversible covalent bonds. nih.gov The boron atom in this compound is a Lewis acid, meaning it can accept a pair of electrons from nucleophilic residues, such as the serine in the active site of a protease. nih.gov This interaction can lead to the formation of a stable, yet reversible, tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity.

This mechanism is famously exemplified by the proteasome inhibitor bortezomib, a boronic acid-containing drug used in cancer therapy. nih.govthno.org Research has also demonstrated that boronic acids are prospective inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. mdpi.com Upon binding, the boronic acid forms a covalent adduct with a catalytic hydroxide (B78521) ion in the enzyme's active site, preventing the hydrolysis of the antibiotic. mdpi.com The pyridine (B92270) ring of this compound can further enhance binding affinity and selectivity through additional interactions within the enzyme's active site.

Examples of Bioactive Scaffolds Involving Boronic Acids Mechanism/Application References
Proteasome Inhibitors Form a reversible covalent bond with the active site threonine of the proteasome, inhibiting protein degradation and inducing apoptosis in cancer cells. nih.govthno.org
Metallo-β-Lactamase (MBL) Inhibitors Form a covalent adduct with the catalytic hydroxide in the active site, neutralizing bacterial resistance to β-lactam antibiotics. mdpi.com
3-Substituted Piperidines Synthesized via rhodium-catalyzed reactions with pyridine boronic acids; these piperidine (B6355638) structures are prevalent in numerous clinically used pharmaceuticals. acs.org

As a functionalized pyridine derivative, this compound is a valuable intermediate for creating a wide range of chemical products. The 3-methylpyridine (B133936) (or 3-picoline) core, from which this boronic acid is derived, is a precursor to important agrochemicals like chlorpyrifos (B1668852) and pharmaceuticals such as the B vitamin niacin. wikipedia.org

In modern synthetic chemistry, pyridine boronic acids are utilized in advanced catalytic processes. For instance, research has shown that pyridine- and sp2-hybridized boronic acids can be used in rhodium-catalyzed asymmetric reactions to produce enantioenriched 3-substituted piperidines. acs.org These piperidine motifs are core structures in many pharmaceuticals, including the clinically relevant agents Preclamol and Niraparib. acs.org The availability of building blocks like this compound is therefore critical for the efficient synthesis of these and other complex therapeutic agents.

A significant challenge in cancer treatment is selectively targeting tumor cells while sparing healthy tissue. Phenylboronic acid and its derivatives have emerged as promising agents for targeted cancer therapy due to their ability to selectively and reversibly bind to sialic acids. thno.org Sialic acids are often overexpressed on the surface of cancer cells, creating a distinct biomarker. thno.org

The boronic acid functional group can form reversible covalent ester bonds with the 1,2- or 1,3-diol groups present in sialic acids. thno.orgnih.gov By incorporating the this compound moiety into larger drug conjugates or nanoparticle systems, it can act as a "homing device" to direct therapeutic payloads specifically to the tumor microenvironment. This targeted approach aims to increase the concentration of the drug at the site of action, thereby enhancing therapeutic efficacy and minimizing systemic side effects. thno.orgresearchgate.net

Materials Science and Advanced Functional Materials

The unique reactivity of the boronic acid group also makes it a valuable component in the design of advanced functional materials. Its ability to form reversible covalent bonds with diols is a key feature exploited in the creation of "smart" materials that can respond to specific environmental stimuli.

Boronic acid-containing polymers represent a significant and growing field in materials science. nih.gov Monomers such as this compound can be incorporated into polymer chains through various polymerization techniques. The resulting materials can exhibit responsiveness to changes in pH or the presence of diol-containing molecules like glucose, making them suitable for applications in sensors and controlled-release systems. researchgate.net

Furthermore, this compound is used for the surface functionalization of nanomaterials. nih.gov Modifying nanomaterials like carbon dots, graphene oxide, or magnetic nanoparticles with boronic acid moieties imparts them with the ability to interact with biological molecules. nih.govresearchgate.net This strategy is used to develop nanomaterials for targeted drug delivery, where the boronic acid group binds to cell surface carbohydrates, as well as for applications in bioimaging and diagnostics. nih.govresearchgate.net

Precursors for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with ordered structures and high surface areas, making them promising materials for applications in gas storage, separation, and catalysis. nih.govrsc.org The design and synthesis of COFs often rely on the use of rigid, geometrically defined building blocks that can form strong covalent bonds. Boronic acids, in general, have been instrumental in the development of COFs through the formation of boronate ester linkages. nih.gov

While direct studies detailing the use of this compound in COF synthesis are not extensively documented, the closely related pyridine-3-boronic acid has been successfully employed in the two-step synthesis of COF molecules. researchgate.net This suggests a strong potential for this compound to serve as a valuable precursor in the construction of novel COF structures. The pyridine nitrogen atom within the framework can act as a basic site, influencing the material's catalytic activity or its affinity for specific molecules. nih.govrsc.org

The synthesis of pyridine-based COFs has been shown to yield materials with high thermal stability and permanent porosity. For instance, a two-dimensional COF constructed from 2,4,6-tris(4-aminophenyl)pyridine demonstrated a high surface area and excellent performance in the adsorption of organic dyes. nih.govrsc.org The incorporation of a methyl group on the pyridine ring, as in this compound, could further modify the electronic properties and steric environment of the resulting COF, potentially leading to enhanced selectivity and performance in various applications.

Table 1: Properties of a Representative Pyridine-Based COF (TAPP-DBTA-COF)

Property Value Reference
BET Surface Area 1578.4 m²/g nih.gov
Maximum Adsorption Capacity (Rhodamine B) 1254 mg/g nih.gov
Thermal Stability High nih.gov

This table presents data for a representative pyridine-based COF to illustrate the potential properties of COFs derived from pyridine-containing precursors like this compound.

Chemical Biology and Biosensing Applications

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation for their widespread use in chemical biology and biosensing, particularly for the detection of carbohydrates. acs.orgnih.gov

Development of Boronic Acid-Based Sensors (e.g., Carbohydrate Sensors)

The development of sensors for the detection of carbohydrates is of significant interest for applications in medical diagnostics, such as monitoring blood glucose levels. aip.org Pyridine-based boronic acids have emerged as promising candidates for such sensors. A study on (6-fluoropyridin-3-yl)boronic acid, a compound structurally related to this compound, demonstrated its potential as a fluorescent sensor for D-glucose and D-fructose. aip.orgaip.orgresearchgate.net The binding of the sugar to the boronic acid moiety resulted in a measurable change in the fluorescence properties of the compound. researchgate.net

The sensing mechanism relies on the interaction between the boronic acid and the diol groups of the carbohydrate, leading to the formation of a cyclic boronate ester. This interaction can modulate the electronic properties of the pyridine ring, which in turn affects the fluorescence of the molecule. The presence of the nitrogen atom in the pyridine ring can influence the pKa of the boronic acid, which is a critical factor for effective sensing at physiological pH. nih.govelsevierpure.com

Table 2: Binding Properties of a Pyridine-Based Boronic Acid Sensor with Sugars

Analyte Binding Constant (K) Quenching Constant (Ksv) Stoichiometry (Sensor:Analyte) Reference
D-Fructose 1.8 x 10³ M⁻¹ 1.9 x 10³ M⁻¹ 1:1 aip.orgresearchgate.net
D-Glucose 0.5 x 10³ M⁻¹ 0.6 x 10³ M⁻¹ 1:1 aip.orgresearchgate.net

This table showcases the binding characteristics of a model pyridine-based boronic acid sensor, (6-fluoropyridin-3-yl)boronic acid, highlighting the potential of such compounds for carbohydrate recognition.

Bioconjugation Strategies

Bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids, is a fundamental tool in chemical biology for developing diagnostics, therapeutics, and research probes. nih.gov Boronic acids offer versatile platforms for bioconjugation due to their unique reactivity. nih.gov Strategies often involve the formation of stable linkages with specific amino acid residues on proteins.

While specific bioconjugation methodologies employing this compound are still under exploration, the broader class of arylboronic acids has been successfully used in various bioconjugation reactions. nih.gov For instance, metal-catalyzed cross-coupling reactions involving boronic acids can be used to form carbon-carbon or carbon-heteroatom bonds under biocompatible conditions. Additionally, the formation of stable boron-nitrogen heterocycles through the reaction of ortho-substituted arylboronic acids with specific functional groups on biomolecules represents another powerful bioconjugation strategy.

The pyridine moiety in this compound could play a dual role in bioconjugation. It can influence the reactivity of the boronic acid group and also serve as a potential coordination site for metal catalysts used in the conjugation reaction. The development of bioconjugation reactions that are specific to the unique structure of this compound could enable the site-selective modification of biomolecules, opening up new avenues for the construction of complex and functional bioconjugates.

Advanced Spectroscopic Characterization and Computational Investigations of 3 Methylpyridine 2 Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 3-Methylpyridine-2-boronic acid and studying its dynamic behavior in solution.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl group and the three protons on the pyridine (B92270) ring. The chemical shifts are influenced by the electron-withdrawing nature of the boronic acid group and the electronic properties of the pyridine ring. For comparison, the spectral data of the parent compound, 3-methylpyridine (B133936), provides a baseline for understanding these influences. guidechem.com In 3-methylpyridine, the aromatic protons typically appear in the range of 7.0 to 8.5 ppm, while the methyl protons show a singlet at approximately 2.3 ppm. guidechem.com For this compound, the presence of the boronic acid group at the C2 position would likely induce a downfield shift for the adjacent methyl group and the H6 proton due to inductive and anisotropic effects.

The ¹³C NMR spectrum provides information on the carbon framework. The spectrum will feature six distinct carbon signals. The carbon atom attached to the boron (C2) is expected to be significantly influenced by the boron atom, though it may sometimes be broadened or have a lower intensity due to quadrupolar relaxation effects of the adjacent boron nucleus. The chemical shifts of related pyridine boronic acid derivatives suggest that the pyridine ring carbons will resonate between approximately 120 and 160 ppm.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Related Pyridine Compounds

This table is based on data for analogous compounds to illustrate expected spectral regions.

Proton3-Methylpyridine guidechem.com3-Pyridylboronic acidExpected Range for this compound
-CH₃ ~2.3 (s)N/A2.4 - 2.6
H4 ~7.5 (d)~8.38 (d)7.6 - 7.8
H5 ~7.2 (dd)~7.66 (br s)7.3 - 7.5
H6 ~8.4 (d)~8.61 (br s)8.5 - 8.7

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Related Pyridine Compounds

This table is based on data for analogous compounds to illustrate expected spectral regions.

Carbon3-Methylpyridine(6-propylcarbamoyl)pyridine-3-)boronic acidExpected Range for this compound
-CH₃ ~18.5N/A19.0 - 21.0
C2 ~148.4154.45150.0 - 155.0 (Broad)
C3 ~137.8N/A (Boron at C3)138.0 - 142.0
C4 ~123.3143.97124.0 - 127.0
C5 ~134.0124.25135.0 - 138.0
C6 ~150.1170.15 (Amide C)151.0 - 154.0

¹¹B NMR spectroscopy is uniquely suited for probing the local environment of the boron atom in boronic acids. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number and hybridization state. For this compound in its free acid form, the boron atom is trigonal planar (sp² hybridized), which typically results in a broad signal in the ¹¹B NMR spectrum in the range of +27 to +30 ppm, with boron trifluoride-diethyl etherate as a reference.

Upon addition of a Lewis base, such as in a coordinating solvent or at higher pH where the boronate anion [R-B(OH)₃]⁻ forms, the boron center becomes tetracoordinated and adopts a tetrahedral (sp³) geometry. This change in coordination and hybridization leads to a significant upfield shift in the ¹¹B NMR spectrum to a range of approximately +3 to +9 ppm. This dramatic shift is a powerful diagnostic tool for studying the binding of boronic acids to diols (like sugars) or for determining the pKa of the boronic acid moiety.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule.

The FT-IR spectrum of this compound is characterized by several key absorption bands. A very broad and prominent band is expected in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the boronic acid group, often hydrogen-bonded. A strong and characteristic absorption, typically found between 1330 and 1380 cm⁻¹, is assigned to the asymmetric B-O stretching mode. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, occur in the 1400-1600 cm⁻¹ region. The vibrations of the methyl group, including symmetric and asymmetric C-H stretches, will be observed near 2850-2960 cm⁻¹. Computational studies using methods like Density Functional Theory (DFT) are often employed to precisely assign these vibrational modes.

Table 3: Predicted Key FT-IR Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-H Stretch (H-bonded) 3200 - 3600Broad, Strong
Aromatic C-H Stretch 3000 - 3100Medium
Aliphatic C-H Stretch 2850 - 2960Medium
Pyridine Ring (C=C, C=N) Stretch 1400 - 1600Medium to Strong
Asymmetric B-O Stretch 1330 - 1380Strong
In-plane O-H Bend 1150 - 1250Medium
B-C Stretch 1000 - 1100Medium

Raman spectroscopy provides complementary information to FT-IR. While O-H stretching bands are typically weak in Raman spectra, the symmetric vibrations of the pyridine ring, particularly the "ring breathing" mode around 1000 cm⁻¹, are often very strong and characteristic. The B-O and B-C stretching vibrations are also Raman active. This technique is particularly useful for studying the compound in aqueous solutions due to the weak Raman scattering of water. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions within the molecule. The UV-Vis absorption spectrum of this compound is primarily determined by the π-π* transitions within the substituted pyridine ring. The parent 3-methylpyridine exhibits a UV absorption maximum around 262 nm. The boronic acid substituent at the 2-position is expected to cause a slight shift in this absorption band.

Many arylboronic acids are fluorescent, and their emission properties are often sensitive to the environment, making them useful as chemical sensors. The fluorescence of these compounds can be modulated by a process known as photoinduced electron transfer (PET). The trigonal planar boronic acid (sp² boron) acts as a Lewis acid, which can quench the fluorescence of the aromatic ring. When the boronic acid binds to a diol or when the pH is raised, the boron atom transitions to a tetrahedral (sp³) state, which is less electron-withdrawing. This change can inhibit the PET process, leading to a significant increase or "turn-on" of fluorescence intensity and potentially a shift in the emission wavelength. This property makes this compound a potential candidate for developing fluorescent sensors for saccharides and for studying pH-dependent phenomena.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. In a typical mass spectrum, the molecular ion peak (M+) would correspond to the mass of the intact molecule. For this compound (C₆H₈BNO₂), the exact mass can be calculated.

The fragmentation pattern provides valuable structural information. youtube.com The bonds in the molecule break in predictable ways, and the resulting charged fragments are detected. For this compound, potential fragmentation pathways could involve the loss of the boronic acid group (-B(OH)₂), the methyl group (-CH₃), or cleavage of the pyridine ring. Analyzing the mass-to-charge ratio (m/z) of these fragments helps in piecing together the molecular structure. youtube.com For boronic acids, derivatization, for instance with diols, is sometimes employed to improve their detection and fragmentation behavior in mass spectrometry. nih.gov However, modern techniques can often analyze them directly. nih.gov

Table 2: Predicted Key Fragmentation Ions for this compound

Fragment IonStructurePredicted m/z
[M]+C₆H₈BNO₂137.06
[M - OH]+C₆H₇BNO120.05
[M - B(OH)₂]+C₆H₇N93.06
[M - CH₃]+C₅H₅BNO₂122.03
[C₅H₄N]+Pyridyl cation78.03

Note: The m/z values are calculated based on the most common isotopes. The actual observed spectrum may show variations.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. youtube.comyoutube.com This technique would provide detailed information about the bond lengths, bond angles, and crystal packing of this compound. The resulting crystal structure would reveal the planarity of the pyridine ring, the geometry around the boron atom, and any intermolecular interactions such as hydrogen bonding involving the boronic acid hydroxyl groups and the pyridine nitrogen. These interactions are crucial in dictating the supramolecular architecture of the compound in the solid state. Although a specific crystal structure for this compound was not found in the provided results, analysis of related structures suggests that hydrogen bonding would be a dominant feature. For instance, boronic acids often form dimeric structures through hydrogen bonds between their -B(OH)₂ groups.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It offers a good balance between accuracy and computational cost. DFT calculations can be employed to optimize the geometry of this compound, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography. Furthermore, DFT is used to calculate various molecular properties, including vibrational frequencies (for interpreting IR and Raman spectra), electronic properties, and reactivity descriptors.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule can be visualized to identify these regions.

Table 4: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative)

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Gap (ΔE)Data not available

Note: The values in this table are illustrative and would be obtained from specific DFT calculations.

Global reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and global softness (S), provide quantitative measures of a molecule's reactivity. These indices are calculated from the energies of the HOMO and LUMO.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the boronic acid group, indicating these are sites for electrophilic interaction. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a positive potential.

Table 5: Calculated Global Reactivity Descriptors for this compound (Illustrative)

DescriptorFormulaValue
Electronegativity (χ)-(E_HOMO + E_LUMO)/2Data not available
Chemical Hardness (η)(E_LUMO - E_HOMO)/2Data not available
Global Softness (S)1/(2η)Data not available

Note: The values in this table are illustrative and depend on the calculated HOMO and LUMO energies.

Density Functional Theory (DFT) Studies

Vibrational Frequency Calculations and Assignments

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying molecular functional groups and confirming structural features. Computational chemistry provides a means to predict these vibrational frequencies and their corresponding atomic motions (normal modes), which is invaluable for the accurate assignment of experimental spectra.

For this compound, a theoretical vibrational analysis would typically be performed using Density Functional Theory (DFT), often with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). The process begins with the geometric optimization of the molecule to find its lowest energy structure. Following optimization, frequency calculations are performed. The output provides a list of harmonic vibrational frequencies.

These calculated frequencies are systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are often scaled by an empirical factor to improve agreement with experimental data. The primary value of these calculations lies in the visualization of the atomic motions associated with each frequency. This allows for unambiguous assignment of spectral bands to specific bond stretches, bends, and torsions within the molecule. For this compound, key vibrational modes would include:

O-H stretching of the boronic acid group.

B-O and B-C stretching.

C-H stretching of the methyl group and pyridine ring.

Characteristic pyridine ring stretching and deformation modes.

While computational studies on similar molecules, such as 3-methyl pyridine-2-carboxylic acid, have been performed to assign vibrational spectra, a specific analysis for this compound is not available in the reviewed literature.

Predicted Spectroscopic Parameters (e.g., NMR Shielding Tensors)

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to chemical structure elucidation. Computational methods can predict NMR chemical shifts by calculating the magnetic shielding tensor for each nucleus. The shielding tensor describes how the electron cloud around a nucleus screens it from the external magnetic field; this screening is anisotropic, meaning it depends on the molecule's orientation relative to the field.

The calculation of these parameters for this compound would typically employ the Gauge-Including Atomic Orbital (GIAO) method, often at the DFT level of theory. The output provides the principal components of the shielding tensor for each nucleus (e.g., ¹H, ¹¹B, ¹³C, ¹⁵N). The isotropic chemical shielding is the average of these components, and by comparing it to the calculated shielding of a reference compound (like tetramethylsilane), a theoretical chemical shift can be determined.

These predictions are valuable for:

Confirming assignments in complex experimental spectra.

Understanding how electronic structure influences chemical shifts.

Probing the local environment of specific atoms.

Studies on other boronic acids have shown that computational methods can reproduce experimental trends in ¹¹B NMR parameters. However, specific predicted NMR shielding tensors for this compound have not been reported in the searched scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the electronic absorption properties (UV-Vis spectrum) of a molecule, one must investigate its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for this purpose. nih.govcuny.edu It calculates the energies required to promote an electron from an occupied molecular orbital to an unoccupied one.

For this compound, a TD-DFT calculation would be performed on its optimized ground-state geometry. The calculation yields a series of vertical excitation energies, corresponding to the maxima of absorption bands in the UV-Vis spectrum, and their associated oscillator strengths, which relate to the intensity of the absorption. Analysis of the molecular orbitals involved in the most significant transitions (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) reveals the nature of the electronic transition, such as a π→π* or n→π* transition. Such analysis is crucial for designing molecules with specific optical properties.

While TD-DFT has been extensively applied to characterize the spectra of countless organic and inorganic compounds, a study detailing the excited state properties of this compound could not be located. wikipedia.orgmit.educymitquimica.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. scbt.comnih.gov Unlike the static picture from geometry optimization, MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This requires a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates.

An MD simulation of this compound, likely in a solvent like water, would provide insight into:

Conformational Dynamics: How the boronic acid group rotates relative to the pyridine ring.

Solvation Structure: How solvent molecules arrange around the solute and interact with it, particularly through hydrogen bonding with the boronic acid and the pyridine nitrogen.

Intermolecular Interactions: In simulations with multiple solute molecules, it can reveal information about aggregation or dimer formation.

Developing accurate force field parameters for the boronic acid group can be a challenge, but such simulations are essential for understanding how the molecule behaves in a realistic, dynamic environment. No specific molecular dynamics studies on this compound are available in the surveyed literature.

Atoms in Molecules (AIM) Theory for Bonding Analysis

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonding. The analysis is based on the topology of the electron density (ρ), identifying critical points where the gradient of the density is zero.

For this compound, an AIM analysis would be performed on the electron density obtained from a high-level quantum mechanical calculation. The key outputs are:

Bond Paths: Lines of maximum electron density linking atomic nuclei, which serve as a definitive indicator of a chemical bond.

Bond Critical Points (BCPs): Points along the bond path where the electron density is at a minimum. The properties of the electron density at the BCP (e.g., its magnitude, its Laplacian) provide quantitative information about the nature of the bond. For example, covalent bonds typically show a high electron density and a negative Laplacian at the BCP, while weaker interactions like hydrogen bonds show lower density and a positive Laplacian.

This analysis would allow for a detailed, quantitative description of the covalent bonds (e.g., C-C, C-N, C-B, B-O) and any potential intramolecular non-covalent interactions, such as hydrogen bonds, within the molecule. No published AIM analysis specifically for this compound was found during the literature search.

Future Research Directions and Emerging Paradigms in 3 Methylpyridine 2 Boronic Acid Chemistry

Development of Novel Synthetic Methodologies for Site-Selective Functionalization

The precise functionalization of the pyridine (B92270) ring in 3-methylpyridine-2-boronic acid is a key objective for chemists seeking to fine-tune its properties for specific applications. Future research is increasingly focused on developing novel synthetic methodologies that offer high site-selectivity, enabling the introduction of various substituents at desired positions. This includes the exploration of transition-metal-catalyzed C-H activation strategies, which can provide a more direct and atom-economical route to functionalized derivatives compared to traditional methods that often require pre-functionalized starting materials. Furthermore, the development of ortho-, meta-, and para-selective C-H borylation reactions will be instrumental in accessing a wider range of structurally diverse this compound analogues.

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity and selectivity of reactions involving this compound are heavily dependent on the catalytic system employed. A significant area of future research lies in the discovery and development of new catalysts that can overcome current limitations. This includes the design of novel ligands for transition metal catalysts, such as palladium and copper, to enhance their efficiency in cross-coupling reactions like the Suzuki-Miyaura coupling. Moreover, the exploration of non-precious metal catalysts, such as those based on iron, nickel, or cobalt, is a growing trend driven by the desire for more sustainable and cost-effective chemical transformations. The development of catalysts that can operate under milder reaction conditions, in environmentally benign solvents, and with lower catalyst loadings will be a key focus.

Innovative Applications in Targeted Drug Delivery and Diagnostics

The inherent properties of this compound, particularly its ability to interact with diols, make it a promising candidate for applications in targeted drug delivery and diagnostics. Future research will likely focus on incorporating this moiety into larger molecular constructs designed to bind to specific biological targets, such as cell surface glycans that are overexpressed in cancer cells. This could lead to the development of novel drug delivery systems that can selectively release their therapeutic payload at the site of disease, minimizing off-target effects. In the realm of diagnostics, this compound-based fluorescent probes that can selectively detect and image specific carbohydrates or glycoproteins in biological systems are an active area of investigation.

Integration into Advanced Supramolecular Architectures

The ability of boronic acids to form reversible covalent bonds with diols and other functionalities makes them ideal building blocks for the construction of advanced supramolecular architectures. Future research is expected to explore the integration of this compound into complex systems such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and self-assembling polymers. These materials could exhibit unique properties and functionalities, including tunable porosity for gas storage and separation, stimuli-responsive behavior for sensing applications, and catalytic activity. The pyridine nitrogen atom in this compound can also act as a coordination site for metal ions, further expanding the possibilities for creating intricate and functional supramolecular structures.

Environmental and Green Chemistry Perspectives in Boronic Acid Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes and applications of chemical compounds. Future research concerning this compound will undoubtedly emphasize the development of more environmentally friendly synthetic methods. This includes the use of greener solvents, such as water or bio-based solvents, the reduction of waste generation through atom-economical reactions, and the use of renewable starting materials. For instance, iridium-catalyzed methods are being explored for large-scale synthesis due to their advantages in certain contexts. Furthermore, the development of recyclable catalytic systems and the investigation of the environmental fate and potential toxicity of this compound and its derivatives will be crucial for ensuring their sustainable application.

Advanced In-Situ Spectroscopic Monitoring of Reactions Involving this compound

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing reaction conditions and developing more efficient synthetic protocols. Advanced in-situ spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are powerful tools for monitoring reactions in real-time. Future research will likely see an increased application of these techniques to study the kinetics and mechanisms of reactions involving this compound. In situ NMR studies, for example, can help confirm the absence of off-cycle intermediates in catalytic cycles. This knowledge will be invaluable for the rational design of new catalysts and the development of more robust and reliable synthetic methods.

Q & A

Basic Synthesis and Purification

Q: What are the optimized methods for synthesizing 3-methylpyridine-2-boronic acid, and how can purity be ensured? A: The synthesis typically involves lithium-halogen exchange followed by an in situ quench with a boronate ester, as demonstrated for related pyridylboronic acids . For this compound, start with 3-bromo-2-methylpyridine, perform lithiation at low temperatures (-78°C) using n-BuLi, and quench with trimethyl borate. Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical. Purity (>97%) can be confirmed by HPLC, NMR (e.g., characteristic boron coupling in 11B^{11}B NMR), and LCMS to detect boroxine byproducts .

Stability and Storage

Q: How does the stability of this compound vary under different storage conditions? A: The compound is moisture-sensitive and prone to protodeboronation. Store under inert gas (argon/nitrogen) at 2–8°C in anhydrous solvents (e.g., THF or DMF). Long-term stability tests show degradation <5% over 6 months when stored in sealed, amber vials with molecular sieves. Avoid aqueous environments, as hydrolysis accelerates decomposition .

Characterization Techniques

Q: Which spectroscopic and analytical methods are most reliable for characterizing this compound? A: Key techniques include:

  • 1H^1H/13C^{13}C NMR : Look for the boronic acid proton (δ 7.5–8.5 ppm) and quaternary carbon adjacent to boron.
  • 11B^{11}B NMR : A singlet near δ 30 ppm confirms the boronic acid group.
  • LCMS : Monitor for [M+H]+^+ at m/z 137.94 (C6_6H8_8BNO2_2) and boroxine dimers.
  • FT-IR : B-O stretching at ~1340 cm1^{-1} and B-C at ~1480 cm1^{-1} .

Application in Suzuki-Miyaura Coupling

Q: What are the optimal catalytic conditions for Suzuki-Miyaura coupling using this compound? A: Use Pd(PPh3_3)4_4 (2–5 mol%) or PdCl2_2(dppf) with a weak base (e.g., K2_2CO3_3) in THF/H2_2O (3:1) at 60–80°C. For electron-deficient aryl halides, yields exceed 85%. Steric hindrance at the 2-position may require longer reaction times (12–24 hrs). Monitor via TLC and isolate using aqueous extraction followed by chromatography .

Advanced: Stability Under Catalytic Conditions

Q: How does the boronic acid’s stability vary in cross-coupling reactions, and how can side reactions be mitigated? A: Protodeboronation is a key challenge, especially under acidic or high-temperature conditions. Additives like neocuproine (10 mol%) stabilize the Pd catalyst and reduce decomposition. Anhydrous conditions and degassed solvents minimize oxidation. For sensitive substrates, employ microwave-assisted coupling (10 min, 100°C) to shorten exposure .

Advanced: Handling Data Contradictions in Reactivity

Q: How should researchers address contradictions in reported reactivity of this compound across studies? A: Systematically test variables:

  • Solvent effects : Compare DMF (polar aprotic) vs. THF (less coordinating).
  • Catalyst screening : Evaluate Pd(OAc)2_2, XPhos-Pd, or NiCl2_2(dppe) for unconventional substrates.
  • pH control : Use buffered conditions (e.g., phosphate, pH 7–9) to stabilize boronates.
    Cross-validate with computational models (DFT) to predict regioselectivity and boron electronic effects .

Computational Modeling

Q: How can computational tools aid in predicting the reactivity of this compound? A: Density Functional Theory (DFT) calculates charge distribution at boron and adjacent carbons, identifying nucleophilic/electrophilic sites. Molecular dynamics simulations model steric effects from the 3-methyl group, explaining hindered coupling with bulky partners. Software like Gaussian or ORCA can optimize transition states for Suzuki mechanisms .

Safety and Handling

Q: What safety protocols are essential when handling this compound? A: Use PPE (nitrile gloves, goggles) and work in a fume hood. In case of skin contact, rinse with water for 15 min. Avoid inhalation; use N95 masks if powder forms. Store away from oxidizers and acids. Spills should be absorbed with vermiculite and disposed as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.